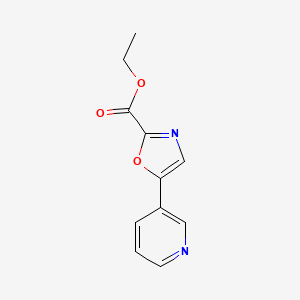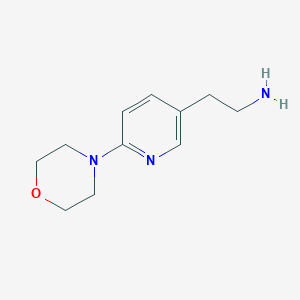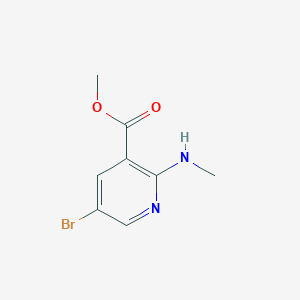
3-(2-Methoxyethyl)azetidine
Descripción general
Descripción
3-(2-Methoxyethyl)azetidine, also known as 1-(2-Methoxyethyl)-3-azetidine, is a compound with the molecular formula C7H13NO . It is an azetidine derivative, where azetidine is a four-membered ring containing one nitrogen and three carbon atoms.
Synthesis Analysis
The synthesis of azetidines, including 3-(2-Methoxyethyl)azetidine, is a significant area of research due to their importance in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyethyl)azetidine is represented by the linear formula C6H13NO . It has a molecular weight of 115.18 .Chemical Reactions Analysis
Azetidines, including 3-(2-Methoxyethyl)azetidine, are used in various chemical reactions. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-(2-Methoxyethyl)azetidine is a liquid at room temperature . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación
Anticancer Applications
A study by (Parmar et al., 2021) explored thiourea compounds with 3-(4-methoxyphenyl)azetidine moiety for anticancer activity. They were tested against various human cancer cell lines and showed significant potency, indicating the potential of azetidine derivatives in cancer treatment.
Antioxidant Properties
Research by (Nagavolu et al., 2017) focused on the synthesis and evaluation of azetidines' in-vitro antioxidant potentials. This study highlights the potential of azetidines as antioxidants in pharmaceutical applications.
Chemical Synthesis and Utility
Azetidines have been synthesized and utilized in various chemical processes. For instance, (Duréault et al., 1993) successfully synthesized homochiral azetidines, showcasing their versatility as heterocyclic synthons.
Biological and Medicinal Chemistry
Azetidines, including derivatives of 3-(2-Methoxyethyl)azetidine, play a significant role in medicinal chemistry. (Faust et al., 2010) and (Mehra et al., 2017) provide insights into the synthesis and applications of azetidines in this field.
Innovative Synthetic Techniques
Recent advancements in synthetic methods for azetidines have been reported by (Aelterman et al., 1998) and (Ye et al., 2011), demonstrating innovative approaches to create functionalized azetidines.
Pharmacological Interest
Azetidines have garnered interest in pharmacology due to their diverse range of activities. (Parmar et al., 2021) discuss the various pharmacological activities associated with azetidine compounds.
Safety and Hazards
3-(2-Methoxyethyl)azetidine is classified as harmful . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-3-2-6-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHSYVPSYTPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)azetidine | |
CAS RN |
942400-29-5 | |
| Record name | 3-(2-methoxyethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)



![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)

![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)


